molecular formula C4H6N2O2 B2650666 3-Methoxyisoxazol-5-amine CAS No. 35143-69-2

3-Methoxyisoxazol-5-amine

Cat. No.: B2650666
CAS No.: 35143-69-2
M. Wt: 114.104
InChI Key: DRJHZHSGIGOPPN-UHFFFAOYSA-N
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Description

3-Methoxyisoxazol-5-amine: is a heterocyclic compound with the molecular formula C4H6N2O2 It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the methoxy and amino groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine can yield the desired isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The amino and methoxy groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Chemistry: 3-Methoxyisoxazol-5-amine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is also used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of pesticides and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Methoxyisoxazol-5-amine and its derivatives depends on their specific biological targets. Generally, these compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 3-Amino-5-methylisoxazole
  • 5-Methoxyisoxazol-3-amine
  • 3-Methylisoxazol-5-amine

Comparison: 3-Methoxyisoxazol-5-amine is unique due to the presence of both methoxy and amino groups on the isoxazole ring

Properties

IUPAC Name

3-methoxy-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJHZHSGIGOPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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